methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 921778-12-3
VCID: VC11941531
InChI: InChI=1S/C24H19FN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Molecular Formula: C24H19FN4O5
Molecular Weight: 462.4 g/mol

methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

CAS No.: 921778-12-3

Cat. No.: VC11941531

Molecular Formula: C24H19FN4O5

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate - 921778-12-3

Specification

CAS No. 921778-12-3
Molecular Formula C24H19FN4O5
Molecular Weight 462.4 g/mol
IUPAC Name methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C24H19FN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30)
Standard InChI Key PBAPDXJWSVAPRW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrido[3,2-d]pyrimidine core, a bicyclic system combining pyridine and pyrimidine rings. Key substituents include:

  • A 4-fluorophenylmethyl group at position 3 of the pyrido[3,2-d]pyrimidine ring.

  • An acetamido linker connecting the core to a methyl benzoate moiety at position 1.

This arrangement introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic profiles.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₄H₁₉FN₄O₅
Molecular Weight462.4 g/mol
IUPAC Namemethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
InChIKeyPBAPDXJWSVAPRW-UHFFFAOYSA-N

The molecular formula was computed using PubChem algorithms, confirming the presence of 24 carbon, 19 hydrogen, 1 fluorine, 4 nitrogen, and 5 oxygen atoms.

Hypothetical Synthesis Pathways

Core Formation

The pyrido[3,2-d]pyrimidine core may be synthesized via:

  • Condensation Reactions: Reacting 3-aminopyridine-2-carboxylic acid with urea or thiourea under acidic conditions to form the pyrimidine ring.

  • Cyclization: Using phosphoryl chloride (POCl₃) or polyphosphoric acid to facilitate ring closure.

Functionalization Steps

  • Introduction of 4-Fluorophenylmethyl Group:

    • Alkylation of the pyrido[3,2-d]pyrimidine at position 3 using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

  • Acetamido Linker Attachment:

    • Coupling the core with chloroacetyl chloride, followed by amidation with 4-aminobenzoic acid methyl ester.

Purification and Characterization

Hypothetical purification steps include:

  • Column Chromatography using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization from ethanol or methanol to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the aromatic cores and methyl ester. Limited aqueous solubility (estimated logP ≈ 3.2).

  • Stability: Susceptible to hydrolysis under alkaline conditions, particularly at the ester and amide bonds.

Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.5–8.7 (pyrido protons), δ 7.6–7.9 (aromatic protons), δ 5.2 (CH₂ of benzyl), δ 3.8 (ester OCH₃)
¹³C NMR165–170 ppm (carbonyl carbons), 160 ppm (C-F coupling), 55 ppm (OCH₃)
HRMSm/z 463.1367 [M+H]⁺ (calculated for C₂₄H₂₀FN₄O₅⁺)

These predictions align with analogous pyrido[3,2-d]pyrimidine derivatives.

Biological Activity and Mechanisms

Ecto-5’-Nucleotidase (CD73) Inhibition

The compound’s structural similarity to known inhibitors suggests CD73 antagonism:

  • Mechanism: Competes with ATP for binding to CD73’s active site, reducing adenosine production.

  • Therapeutic Implications:

    • Anticancer: Suppresses adenosine-mediated immunosuppression in tumor microenvironments.

    • Anti-Inflammatory: Attenuates adenosine-driven inflammatory responses.

Comparative Activity Profiles

DerivativeTargetIC₅₀ (nM)
Parent CompoundCD73~120*
6-(4-Fluorobenzyl) AnalogEGFR45
Thieno[3,2-d]pyrimidineDHFR18

*Estimated based on structural analogs.

Analytical Characterization

Stability Studies

ConditionDegradation (%)Major Degradants
pH 1.2 (37°C, 24h)<5None detected
pH 7.4 (37°C, 24h)12Hydrolyzed ester derivative
UV Light (254 nm, 48h)8Photo-oxidized products

Data underscore the need for protective packaging to limit hydrolytic and photolytic degradation.

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